![molecular formula C18H24Br2N2Ni B6291144 [4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95% CAS No. 1894189-67-3](/img/structure/B6291144.png)
[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%
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Overview
Description
“[4,4’-Bis(tert-butyl)-2,2’-bipyridine]nickel dibromide” is a compound with the CAS Number: 1894189-67-3 . It has a molecular weight of 486.9 . The compound is a green solid and is stored at a temperature of +4°C .
Synthesis Analysis
The synthesis of the important bipyridyl ligand 4,4-di-tert-butyl-2,2-bipyridine is presented in a simple, ligand-free manner . The syntheses efficiently couple the parent 2-chloropyridines by a nickel-catalyzed dimerization with manganese powder as the terminal reductant .Molecular Structure Analysis
The molecular formula of “[4,4’-Bis(tert-butyl)-2,2’-bipyridine]nickel dibromide” is C18H24Br2N2Ni . The InChI code is 1S/C18H24N2.2BrH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2 .Physical And Chemical Properties Analysis
“[4,4’-Bis(tert-butyl)-2,2’-bipyridine]nickel dibromide” is a green solid . It is stored at a temperature of +4°C .Scientific Research Applications
Catalysis and Ligand Synthesis
The compound is utilized in the synthesis of important bipyridyl ligands, which are crucial in various catalytic processes. A notable example is the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine, highlighting its role in coupling reactions catalyzed by nickel. This synthesis process is efficient and utilizes a nickel-catalyzed dimerization approach, underlining the compound's significance in creating other valuable chemical entities (Buonomo, Everson & Weix, 2013).
Polymer Synthesis
The compound is instrumental in synthesizing polymers with unique properties. For instance, its use in the synthesis of bimodal molecular weight distribution polyethylene via ethylene polymerization demonstrates its application in creating advanced polymer materials. This process involves the activation of specific nickel(II) complexes and represents a unique methodology for preparing polyethylene with varied molecular weight distributions (Zou, Hu, Huang, Zhu & Wu, 2007).
Coordination Chemistry
The compound plays a critical role in the field of coordination chemistry. For example, it is used in the formation of nickel(II) binuclear complexes with unique structural and magnetic properties. These complexes exhibit interesting coordination geometries and magnetic interactions, making them subjects of study in coordination and material sciences (Lehmann, Lach, Loose, Hahn, Kersting & Kortus, 2013).
Photocatalysis and Optical Properties
In photocatalysis, this compound is used to create coordination polymers with significant photocatalytic properties. These polymers are synthesized under specific conditions and have been structurally characterized, revealing their potential in photocatalysis applications (Tang, Fan, Wen, Hu, Yin, Cheng, Ma & Yuan, 2016). Moreover, its use in synthesizing platinum(II) complexes demonstrates its role in studying luminescence and non-linear optical properties of these complexes (Melekhova, Krupenya, Gurzhiy, Melnikov, Serdobintsev, Selivanov & Tunik, 2014).
Mechanism of Action
Biochemical Pathways
For example, it can catalyze the conversion of alkenes to epoxides using an oxidant like tert-butyl hydroperoxide . It can also activate unreactive C-H bonds in organic molecules, enabling further functionalization .
Result of Action
The result of MFCD32856646’s action is the facilitation of various organic transformations. For example, it can catalyze the conversion of alkenes to epoxides , and activate unreactive C-H bonds in organic molecules, enabling further functionalization . The exact molecular and cellular effects would depend on the specific reactions being catalyzed.
properties
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dibromonickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.2BrH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZXIOAQCPNGDB-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Br2N2Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1894189-67-3 |
Source
|
Record name | [4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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